molecular formula C11H14N2O3 B8554272 3-(4-Methoxy-2-nitrophenyl)pyrrolidine

3-(4-Methoxy-2-nitrophenyl)pyrrolidine

Cat. No.: B8554272
M. Wt: 222.24 g/mol
InChI Key: BFEYXFOGQUZQIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methoxy-2-nitrophenyl)pyrrolidine is a useful research compound. Its molecular formula is C11H14N2O3 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

3-(4-methoxy-2-nitrophenyl)pyrrolidine

InChI

InChI=1S/C11H14N2O3/c1-16-9-2-3-10(8-4-5-12-7-8)11(6-9)13(14)15/h2-3,6,8,12H,4-5,7H2,1H3

InChI Key

BFEYXFOGQUZQIA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2CCNC2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

By referring to the synthetic method of J. Org. Chem., 1984, 49, 2081, to a solution of 1-benzyl-3-(4-methoxy-2-nitrophenyl)pyrrolidine (647 mg) in 1,2-dichloroethane (15 ml) was added chloroformic acid 1-chloroethyl ester (0.33 ml) on an ice bath, the solution was stirred for 2 hours at 80° C., and then stirred for 2.5 hours at 100° C. Methanol (5 ml) was added thereto, the solution was stirred for 3 hours at 80° C., then triethylamine (1 ml) and di-tert-butyl dicarbonate (0.7 ml) were sequentially added thereto on an ice bath, and the solution was stirred for 40 minutes at room temperature. Water was added thereto followed by stirring. The solution was extracted with ethyl acetate, then sequentially washed with water and brine, dried over anhydrous magnesium sulfate, and then the solvent was evaporated in vacuo. Obtained by purifying the residue by silica gel column chromatography (hexane-ethyl acetate system), 3-(4-methoxy-2-nitrophenyl)pyrrolidine-1-carboxylic acid tert-butyl ester (436 mg) was dissolved in trifluoroacetic acid (2 ml), the solution was stirred for 1 hour at room temperature, and neutralized with ammonia solution. The solution was extracted with ethyl acetate, then sequentially washed with water and brine, dried over anhydrous magnesium sulfate, and then the solvent was evaporated in vacuo to provide the title compound (207 mg).
Name
1-benzyl-3-(4-methoxy-2-nitrophenyl)pyrrolidine
Quantity
647 mg
Type
reactant
Reaction Step One
Quantity
0.33 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0.7 mL
Type
reactant
Reaction Step Four
Quantity
1 mL
Type
solvent
Reaction Step Four

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